(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
(1S,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 1690037-61-6) is a cyclopropane derivative with a trifluoromethyl (-CF₃) substituent and a carboxylic acid (-COOH) group. Its molecular formula is C₅H₅F₃O₂, and it has a molecular weight of 154.09 g/mol . The compound is stored at 2–8°C under dry conditions due to its sensitivity to moisture and reactivity. Its hazard profile includes acute toxicity (H302) and skin corrosion (H314), necessitating careful handling .
The trifluoromethyl group imparts high electronegativity and lipophilicity, making this compound valuable in medicinal chemistry for enhancing metabolic stability and membrane permeability. Cyclopropane rings, known for their strain-induced reactivity, further contribute to unique binding interactions in drug design.
Properties
IUPAC Name |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLYQDUCHEFFQ-HRFVKAFMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690037-61-6 | |
| Record name | (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H5F3O2, with a molecular weight of approximately 168.115 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The electronegative nature of the trifluoromethyl group may enhance binding affinity to active sites, influencing biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor or modulator in specific biological processes.
1. Enzyme Inhibition
Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, making them valuable in drug development. For example, this compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
Table 1: Enzyme Interaction Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| ACO2 (Arabidopsis thaliana) | Competitive | 5.0 | |
| CYP51 | Non-competitive | 3.5 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various pathogens, including fungi and bacteria.
Table 2: Antimicrobial Activity
Study on Antifungal Activity
A study conducted on the antifungal activity of this compound demonstrated its effectiveness against Candida species. The (+) isomer exhibited higher antifungal activity compared to fluconazole, suggesting a promising therapeutic role for this compound in treating fungal infections .
Study on Enzyme Modulation
In another study focusing on enzyme modulation, this compound was found to significantly inhibit the activity of ACO2 in Arabidopsis thaliana, indicating its potential application in agricultural biotechnology as an ethylene biosynthesis inhibitor .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in the target compound provides stronger electron-withdrawing effects than -CHF₂ or -F , influencing acidity and reactivity.
- Functional Group Diversity: The amino-substituted analogue adds a basic -NH₂ group, enabling salt formation and altering solubility profiles.
Physical and Chemical Properties
*Estimated based on substituent effects.
Key Observations :
- Acidity : The trifluoromethyl group lowers the pKa of the carboxylic acid (≈3.0) compared to less electronegative substituents. The difluoromethyl analogue has a slightly higher pKa (~3.22) due to weaker electron withdrawal .
- Hazards : The target compound’s hazards (oral toxicity, skin corrosion) are distinct from the 4-(trifluoromethyl)phenyl derivative, which includes respiratory irritation (H335) .
Q & A
[Basic] What synthetic methodologies are commonly employed to synthesize (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions control stereochemical outcomes?
Answer:
The synthesis typically involves cyclopropanation reactions using carbenes or carbenoid reagents. For example, alkenes react with trifluoromethyl-containing diazo compounds under metal-catalyzed conditions (e.g., Rh or Cu catalysts) to form the cyclopropane ring. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. Key parameters include temperature (low temperatures favor stereoselectivity), solvent polarity, and catalyst loading. Racemization risks during workup require careful quenching and purification .
[Basic] How can researchers validate the stereochemistry and purity of this compound?
Answer:
- X-ray crystallography provides definitive stereochemical confirmation by resolving spatial arrangements of substituents.
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies diastereotopic protons and coupling constants (e.g., JHH in cyclopropane rings).
- Chiral HPLC or capillary electrophoresis quantifies enantiomeric excess (ee).
- Mass spectrometry (HRMS) confirms molecular formula and detects impurities .
[Advanced] How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
Answer:
The trifluoromethyl group is strongly electron-withdrawing (-I effect), polarizing the cyclopropane ring and increasing electrophilicity at the carboxylic acid moiety. This enhances susceptibility to nucleophilic attack (e.g., amidations or esterifications). Computational studies (DFT) show reduced LUMO energy at the carboxyl carbon, facilitating reactions with amines or alcohols. However, steric hindrance from the CF3 group may slow bulkier nucleophiles .
[Advanced] What are the mechanistic implications of cyclopropane ring strain on the compound’s stability under acidic or basic conditions?
Answer:
Cyclopropane’s angle strain (~60° vs. ideal 109.5°) increases reactivity. Under acidic conditions, protonation of the carboxylic acid forms a resonance-stabilized carboxylate, reducing ring strain. In basic conditions, deprotonation increases electron density, potentially triggering ring-opening via retro-cyclopropanation. Kinetic studies show half-life dependence on pH and solvent: polar aprotic solvents (e.g., DMF) stabilize the ring, while protic solvents (e.g., H2O) accelerate degradation .
[Basic] What biological targets or pathways are hypothesized for this compound based on structural analogs?
Answer:
Structural analogs (e.g., fluorinated cyclopropanes) suggest interactions with:
- Enzymes : Inhibition of cyclooxygenase (COX) or cytochrome P450 due to electrophilic carboxyl groups.
- Membrane receptors : GPCRs (e.g., serotonin receptors) via hydrogen bonding with the carboxylic acid.
- Metabolic pathways : Interference with fatty acid biosynthesis due to structural mimicry. In vitro assays (e.g., enzyme kinetics, binding affinity) are recommended for validation .
[Advanced] How do stereochemical inversions (e.g., 1S,2S vs. 1R,2R) affect binding affinity in protein-ligand interactions?
Answer:
Stereochemistry dictates spatial complementarity with binding pockets. For example:
- 1S,2S configuration : Matches the chiral center of target enzymes (e.g., HIV protease), enhancing binding via van der Waals contacts.
- 1R,2R configuration : May cause steric clashes, reducing affinity by >50% (IC50 comparisons). Molecular dynamics simulations and crystallographic data are critical for rational design .
[Basic] What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at -20°C in inert atmosphere (argon) to minimize oxidation.
- Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis.
- Container : Use amber glass vials to block UV-induced radical reactions. Purity should be monitored via HPLC every 6 months .
[Advanced] How does the trifluoromethyl group impact pharmacokinetic properties like metabolic stability and membrane permeability?
Answer:
- Metabolic stability : CF3 resists oxidative metabolism (CYP450), prolonging half-life.
- Lipophilicity : Increases logP by ~0.5 units, enhancing blood-brain barrier penetration (measured via PAMPA assays).
- Solubility : Reduced aqueous solubility (logS ≈ -3.2) necessitates prodrug strategies (e.g., ester prodrugs) .
[Advanced] What computational tools predict the compound’s bioactivity, and what are their limitations?
Answer:
- Molecular docking (AutoDock, Glide) : Predicts binding modes but may overlook solvation effects.
- QSAR models : Require large datasets of analogs; limited for rare cyclopropane scaffolds.
- MD simulations (AMBER, GROMACS) : Reveal dynamic interactions but are computationally intensive. Validation with in vitro data is essential .
[Basic] How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Control experiments : Verify compound purity and stereochemistry.
- Assay conditions : Standardize pH, temperature, and solvent across studies.
- Orthogonal assays : Use both cell-based (e.g., luciferase) and biochemical (e.g., SPR) methods. Meta-analyses of published IC50 values can identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
